molecular formula C23H52N6O25S3 B1678172 Framycetin sulphate CAS No. 4146-30-9

Framycetin sulphate

Número de catálogo: B1678172
Número CAS: 4146-30-9
Peso molecular: 908.9 g/mol
Clave InChI: KWBUARAINLGYMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is widely used for its broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. Discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier, neomycin sulfate has been a crucial component in treating bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Framycetin sulphate is produced through the fermentation of Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the bacterial culture .

Industrial Production Methods: Industrial production of neomycin sulfate involves large-scale fermentation processes. The fermentation medium typically contains sources of carbon, nitrogen, and other essential nutrients. After fermentation, the antibiotic is extracted, purified, and converted into its sulfate form for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions: Framycetin sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various neomycin derivatives with altered antibacterial properties .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Framycetin sulfate exhibits a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. It is particularly effective in treating skin infections, including:

  • Burns : A study compared the efficacy of framycetin sulfate with silver sulfadiazine in patients with major burns. The results indicated that framycetin sulfate could serve as an alternative topical agent, demonstrating comparable antibacterial effects without significant nephrotoxicity or ototoxicity .
  • Wound Infections : Clinical trials have shown that framycetin sulfate cream can effectively manage acute wounds. In a multicenter study, patients treated with framycetin sulfate showed significant improvement in wound healing compared to control groups .

Formulation Development

The formulation of framycetin sulfate into various delivery systems has been extensively researched:

  • Ointments and Creams : A study on the formulation and evaluation of framycetin sulfate ointments highlighted their safety for topical application. The developed ointments demonstrated satisfactory skin irritation profiles and effective in vitro release rates .
  • Spectrophotometric Analysis : A validated spectrophotometric method has been developed for quantitatively determining framycetin sulfate concentrations in pharmaceutical preparations, ensuring accurate dosing in clinical settings .

Clinical Efficacy Studies

Numerous clinical studies have evaluated the efficacy of framycetin sulfate in various applications:

  • Topical Treatment for Wounds : A comparative study involving 89 patients assessed the efficacy of framycetin sulfate cream against a polyherbal formulation for wound healing. Results indicated that the polyherbal formulation had superior healing times, suggesting a potential area for further research into combination therapies .
  • Skin Irritation Studies : Human trials have confirmed that formulations containing framycetin sulfate are safe and exhibit minimal irritation, making them suitable for sensitive skin applications .

Table 1: Summary of Clinical Studies Involving Framycetin Sulfate

Study TypeSample SizeTreatment DurationResults Summary
Comparative Study on Burns4028 daysNo significant difference in bacterial load vs. silver sulfadiazine; 64% sensitivity to framycetin .
Wound Healing Efficacy8921 daysPolyherbal formulation showed superior efficacy over framycetin cream .
Skin Irritation AssessmentVariableN/AAll formulations demonstrated acceptable irritation levels .

Comparación Con Compuestos Similares

Framycetin sulphate belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Kanamycin

Uniqueness: this compound is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective in topical applications and is often used in combination with other antibiotics to enhance its antibacterial spectrum .

By understanding the detailed aspects of neomycin sulfate, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.

Actividad Biológica

Framycetin sulphate, also known as Soframycin, is an aminoglycoside antibiotic primarily used in topical formulations for treating skin infections and wound healing. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and clinical applications.

Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis through several mechanisms:

  • Interference with the initiation complex : Framycetin disrupts the formation of the initiation complex necessary for protein synthesis.
  • Misreading of mRNA : It causes incorrect amino acids to be incorporated into polypeptides, leading to the production of nonfunctional or toxic peptides.
  • Disruption of polysomes : The drug promotes the breakdown of polysomes into nonfunctional monosomes, further inhibiting protein synthesis .

Spectrum of Activity

Framycetin is effective against a variety of Gram-negative and some Gram-positive bacteria. However, it is not effective against fungi, viruses, or most anaerobic bacteria. Its primary targets include:

  • Enteric bacteria : Such as Escherichia coli.
  • Staphylococcus aureus : A common pathogen in skin infections .

Clinical Applications

This compound is commonly used in various formulations for:

  • Topical treatments : Such as ointments and creams for skin infections.
  • Wound healing : It has been shown to enhance healing in acute wounds and reduce infection rates.

Case Studies and Clinical Trials

  • Efficacy in Infective Dermatitis : A study involving 50 patients with various types of infective dermatitis demonstrated that a 1.5% framycetin ointment significantly improved symptoms and reduced infection rates .
  • Wound Healing Comparison : In a randomized controlled trial comparing framycetin cream with a polyherbal formulation, patients treated with framycetin showed slower healing times compared to those receiving the herbal treatment (21 days vs. 17 days) .
  • Pre-operative Bowel Sterilization : Research indicated that this compound could effectively sterilize the bowel prior to surgery, demonstrating its utility in surgical settings .

Pharmacokinetics

Framycetin is poorly absorbed from the gastrointestinal tract when administered orally, which minimizes systemic side effects while allowing for effective local action. The pharmacokinetic profile indicates:

  • Absorption : Minimal when taken orally.
  • Distribution : Primarily localized to the site of application.
  • Elimination : Primarily through feces due to its poor absorption .

Safety and Tolerability

Framycetin is generally well tolerated with few reported adverse effects. Common side effects may include local irritation at the application site. It is crucial to monitor for allergic reactions, particularly in patients with a history of sensitivity to aminoglycosides.

Summary Table

PropertyDetails
Drug Class Aminoglycoside antibiotic
Mechanism of Action Inhibits protein synthesis by binding to 30S ribosomal subunit
Spectrum of Activity Effective against Gram-negative bacteria; ineffective against fungi and viruses
Clinical Uses Topical treatment for skin infections and wound healing
Pharmacokinetics Poorly absorbed orally; localized action
Safety Profile Generally well tolerated; monitor for local irritation

Propiedades

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-30-9
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.